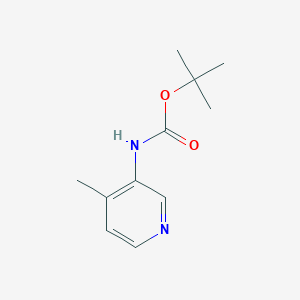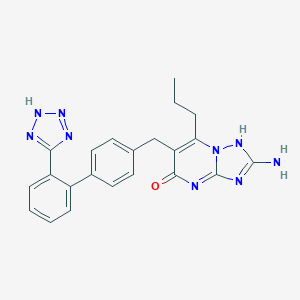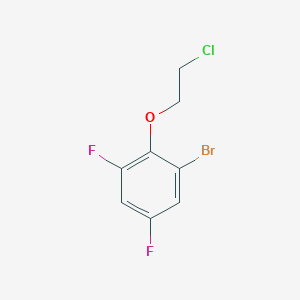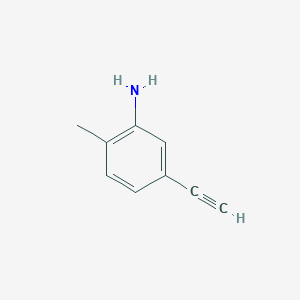
5-Ethynyl-2-methylaniline
説明
Synthesis Analysis
The synthesis of compounds structurally related to 5-Ethynyl-2-methylaniline involves multistep chemical processes. For instance, the preparation of 5-ethynyl-2,2′-bipyridine from 5-methyl-2,2′-bipyridine highlights a method that could be analogously applied to the synthesis of 5-Ethynyl-2-methylaniline, involving Corey–Fuchs olefination followed by subsequent hydrolysis to yield the target compound (Polin et al., 1998).
Molecular Structure Analysis
The molecular structure and characteristics of compounds analogous to 5-Ethynyl-2-methylaniline can be determined using techniques such as X-ray crystallography, FT-IR, and UV-Visible spectroscopy. For example, the study on (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline provides insights into molecular geometries, intra- and inter-molecular interactions, characteristic infrared bands, and electronic bands through both experimental and theoretical spectroscopy methods (Yıldırım et al., 2016).
Chemical Reactions and Properties
Palladium-catalyzed intermolecular aerobic oxidative cyclization represents a method for the regioselective synthesis of compounds structurally similar to 5-Ethynyl-2-methylaniline, indicating the potential reactivity of such compounds under oxidative conditions (Liu et al., 2013).
Physical Properties Analysis
The physical properties of compounds related to 5-Ethynyl-2-methylaniline, such as melting points, boiling points, and solubilities, can be significantly influenced by their molecular structure. While specific data on 5-Ethynyl-2-methylaniline is not provided, studies on similar compounds offer a framework for understanding how structural elements affect these physical properties.
Chemical Properties Analysis
The chemical properties of 5-Ethynyl-2-methylaniline, including its reactivity with other chemical species, stability under various conditions, and potential for forming derivatives, are crucial for its application in material synthesis and as an intermediate in pharmaceuticals. The reactivity of related compounds under conditions such as palladium-catalyzed oxidative conditions provides insight into the chemical behavior of 5-Ethynyl-2-methylaniline (Liu et al., 2013).
科学的研究の応用
Chemical Synthesis and Reactivity
Research in chemical synthesis often explores the properties and reactivities of complex molecules, including derivatives of aniline like 5-Ethynyl-2-methylaniline. For instance, the study of oxidative carbonylation reactions of alkynylbenzamides under catalytic conditions can lead to the formation of diverse functionalized compounds, which are valuable in medicinal chemistry and materials science Mancuso et al., 2014.
Materials Science Applications
In materials science, the electrochemical properties of substituted anilines, such as 2,5-dimethylaniline, have been explored for the synthesis of conducting polymers. These studies demonstrate how the substitution pattern on the aniline ring can influence the polymer's electrical and optical properties, suggesting potential applications in electronic devices Geniés & Noël, 1990.
Biological and Pharmacological Research
In the context of biology and pharmacology, the role of DNA and RNA methylation has been a significant focus. Compounds related to aniline derivatives can be used as tools to study epigenetic modifications. For example, the analysis of DNA methylation patterns in cancer cell lines provides insights into the epigenetic landscape of cancer, which can inform therapeutic strategies Paz et al., 2003.
Analytical Chemistry Applications
In analytical chemistry, Schiff bases, which can be synthesized from aniline derivatives, have been used as ionophores in the development of selective membrane electrodes for metal ion detection. Such applications are critical in environmental monitoring and industrial process control Mashhadizadeh et al., 2005.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
5-ethynyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASVPQOWYLTXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596530 | |
| Record name | 5-Ethynyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-2-methylaniline | |
CAS RN |
183322-53-4 | |
| Record name | 5-Ethynyl-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethynyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)
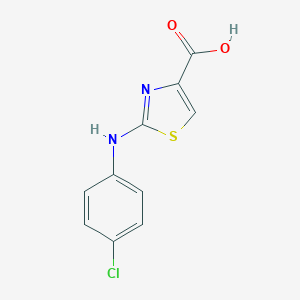
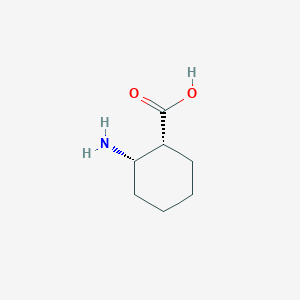
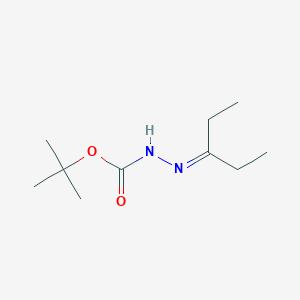
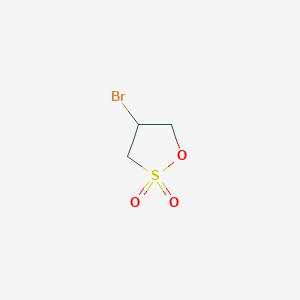
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)
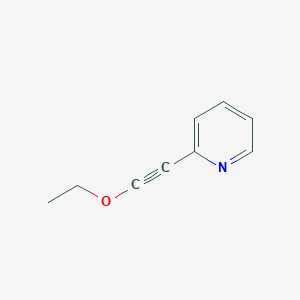
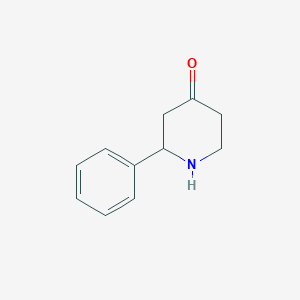
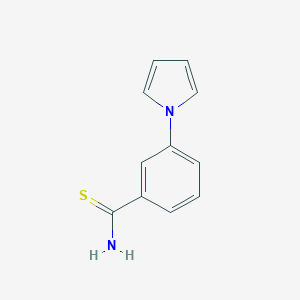
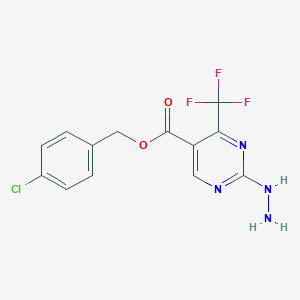
![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
